3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-nitroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like nitric acid or halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 3-(3-aminophenyl)-1,2,4-thiadiazol-5-amine, while nitration could introduce additional nitro groups onto the aromatic ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiadiazole moieties. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-amine: Similar structure but with the nitro group in a different position.
3-(3-Aminophenyl)-1,2,4-thiadiazol-5-amine: Reduction product of the nitro compound.
1,3,4-Thiadiazole derivatives: A broad class of compounds with various substituents on the thiadiazole ring.
Uniqueness
3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
IUPAC Name |
3-(3-nitrophenyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMGBDCJXLAHBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634444 |
Source
|
Record name | 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115919-41-0 |
Source
|
Record name | 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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